2-Ethylpyrazine

Catalog No.
S1523562
CAS No.
13925-00-3
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylpyrazine

CAS Number

13925-00-3

Product Name

2-Ethylpyrazine

IUPAC Name

2-ethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N

SMILES

CCC1=NC=CN=C1

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-Ethylpyrazine

Canonical SMILES

CCC1=NC=CN=C1
  • Flavor analysis: Ethylpyrazine is a potent flavorant, and research studies its presence and concentration in various food products like coffee, roasted peanuts, and potato chips. These studies employ analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify ethylpyrazine, linking its presence to specific flavor profiles [].
  • Flavor formation mechanisms: Research investigates the formation pathways of ethylpyrazine during food processing. Studies explore how different cooking methods, such as roasting or frying, influence the generation of ethylpyrazine through Maillard reactions and other thermal degradation processes [].
  • Impact on consumer perception: Research delves into how the presence of ethylpyrazine affects consumer preferences and perception of food flavors. Studies employ sensory evaluation methods to understand how varying concentrations of ethylpyrazine influence consumer liking and overall flavor appreciation [].

Ethylpyrazine in Other Scientific Research Areas

Beyond food science, ethylpyrazine has applications in other scientific research domains:

  • Biomedical research: Studies investigate the potential biological activities of ethylpyrazine, exploring its effects on various cellular processes and pathways. This research is still in its early stages, but it holds promise for uncovering new therapeutic applications [].
  • Environmental monitoring: Ethylpyrazine is sometimes used as a marker compound in environmental studies. Its presence can indicate specific types of industrial activities or pollution sources, aiding in environmental monitoring and assessment [].

2-Ethylpyrazine is an organic compound with the molecular formula C₆H₈N₂. It belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound is known for its nutty aroma and is commonly found in various food products, contributing to their flavor profiles. It is also a product of the Maillard reaction, which occurs during the cooking and roasting processes, enhancing the sensory qualities of food .

Typical of pyrazines, including:

  • Electrophilic Substitution: The nitrogen atoms in the ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction: It can be reduced to form 2-ethyl-1-pyrazine, affecting its aromatic properties.
  • Condensation Reactions: In the presence of aldehydes or ketones, 2-ethylpyrazine can undergo condensation to form more complex compounds .

Research indicates that 2-ethylpyrazine exhibits biological activity, including:

  • Antioxidant Properties: Some studies suggest that it may help in scavenging free radicals, thus protecting cells from oxidative stress.
  • Flavor and Aroma Impact: Its role as a flavoring agent is well-documented, contributing to the sensory properties of various foods and beverages .
  • Potential Neuroprotective Effects: Preliminary studies indicate that it may have neuroprotective effects, although more research is needed to confirm these findings .

Several methods exist for synthesizing 2-ethylpyrazine:

  • From Ethylamine and 1,3-Dicarbonyl Compounds: This method involves a condensation reaction between ethylamine and 1,3-dicarbonyl compounds under acidic conditions.
  • Via Maillard Reaction: It can also be produced during the Maillard reaction when sugars react with amino acids during cooking processes.
  • Chemical Synthesis: Laboratory synthesis often includes cyclization reactions involving hydrazine derivatives and α-keto acids .

2-Ethylpyrazine has diverse applications across various industries:

  • Flavoring Agent: It is widely used in the food industry for flavor enhancement in products such as baked goods and beverages.
  • Fragrance Component: The compound is utilized in perfumes and scented products due to its pleasant nutty aroma.
  • Research Tool: In scientific studies, it serves as a model compound for investigating pyrazine derivatives and their properties .

Several compounds share structural similarities with 2-ethylpyrazine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
EthylpyrazineC₅H₇N₂Lacks an ethyl group at position 2; less aromatic.
3-EthylpyrazineC₆H₈N₂Ethyl group at position 3; different aroma profile.
2-MethylpyrazineC₆H₈N₂Methyl group instead of ethyl; distinct flavor notes.
2-IsopropylpyrazineC₇H₉N₂Isopropyl group increases volatility; unique aroma.

2-Ethylpyrazine stands out due to its specific nutty aroma and flavor profile, which are not replicated by other similar compounds. Its applications in both flavoring and fragrance industries emphasize its importance compared to its analogs .

Friedel-Crafts Alkylation Strategies in Pyrazine Derivative Synthesis

Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, faces challenges in pyrazine systems due to the ring’s electron-deficient nature. Traditional approaches employ alkyl halides and Lewis acids like AlCl₃ to generate carbocation intermediates. For example, 2-ethylpyrazine can be synthesized via alkylation of pyrazine with ethyl chloride under AlCl₃ catalysis, though yields are often suboptimal due to competing side reactions.

Recent advancements leverage electrochemical methods to bypass harsh conditions. A 2023 study demonstrated an intramolecular Friedel-Crafts alkylation using carboxylic acids as precursors, achieving tetrahydronaphthalene derivatives under mild electrolysis. While not directly applied to pyrazines, this strategy highlights the potential for adapting electrochemical activation to pyrazine alkylation, minimizing carbocation rearrangements.

Regioselectivity remains a critical concern. Kinetic studies on substituted pyrazines reveal that alkylation preferentially occurs at the nitrogen atom meta to existing substituents, a phenomenon governed by electronic and steric effects. For instance, methyl iodide alkylation of 2,5-dimethylpyrazine yields 2-ethyl-3,6-dimethylpyrazine as the major product, consistent with meta-directing trends.

Lewis Acid-Catalyzed Condensation Reactions for Heterocyclic Assembly

Lewis acids facilitate condensation reactions by activating carbonyl groups and stabilizing intermediates. A notable example is the synthesis of pyrazine-2,3-dicarbonitrile derivatives via a two-step protocol:

  • Friedel-Crafts acylation of thiophene derivatives with oxalyldichloride.
  • Lewis acid-catalyzed condensation with diaminomaleonitrile (DAMN) using ZnCl₂ or similar catalysts.

This method, though developed for thiophenes, underscores the versatility of Lewis acids in constructing pyrazine cores. The condensation step proceeds efficiently at ambient temperatures, achieving yields >80% in optimized conditions. Similarly, manganese(II)-incorporated pyrazine-linked covalent organic frameworks (COFs) demonstrate catalytic efficacy in cyanosilylation, hinting at broader applications in heterocyclic synthesis.

One-Pot Multistep Synthesis Optimization Strategies

One-pot cascades reduce purification steps and improve atom economy. A 2019 study reported a one-pot synthesis of microporous pyrazine-linked COFs via sequential imine condensation and cyclization. While targeting materials science, this approach exemplifies the potential for adapting multistep reactions to small-molecule pyrazines.

For 2-ethylpyrazine, the Minisci reaction offers a one-pot radical alkylation route. Using FeSO₄·7H₂O and H₂O₂, 2,5-dimethylpyrazine reacts with n-propanal under acidic conditions to yield 2-ethyl-3,6-dimethylpyrazine in a single vessel. Key advantages include:

  • Operational simplicity: No need for inert atmospheres.
  • High regioselectivity: Radical intermediates favor attack at electron-deficient positions.
  • Scalability: Reported yields exceed 70% on multigram scales.

Comparative Analysis of Traditional vs. Novel Synthetic Routes

ParameterTraditional MethodsNovel Approaches
CatalystsAlCl₃, H₂SO₄ (corrosive, stoichiometric)Ag/ZnO composites, Fe-based radicals (low-loading)
Temperature300–480°C (energy-intensive)25–60°C (ambient to mild)
Yield50–64% (e.g., gaseous-phase catalysis)70–88% (electrochemical, one-pot)
ByproductsIsomeric mixtures, rearranged carbocationsRegioselective products, minimal waste

Traditional vapor-phase synthesis, exemplified by the reaction of ethylene diamine with propylene glycol over ZnO catalysts, requires temperatures >470°C and achieves modest yields (64%). In contrast, silver-doped catalysts reduce operating temperatures to 360°C while boosting yields to 81–88%. Electrochemical and radical-based methods further enhance sustainability by eliminating metal catalysts and enabling room-temperature reactions.

The formation of 2-ethylpyrazine in Maillard reaction systems exhibits strong dependence on precursor structural configurations, as demonstrated through comparative studies of dipeptide versus free amino acid models. Lysine-histidine dipeptides produce measurable quantities of 2-ethylpyrazine (0.15 ± 0.02 µg/g) under standardized heating conditions (140°C, pH 8.0, 90 min), while equivalent molar concentrations of free lysine and histidine mixtures show no detectable synthesis of this compound [1]. This disparity arises from differential precursor degradation pathways, where peptide-bound amino acids undergo concerted decomposition through Amadori rearrangement intermediates rather than independent Strecker degradation [1].

Table 1: 2-Ethylpyrazine formation in model Maillard systems (140°C, pH 8.0, 90 min)

Precursor System2-Ethylpyrazine (µg/g)Relative Yield (%)
Lys-His dipeptide0.15 ± 0.02100
His-Lys dipeptideND0
Free Lys + His mixtureND0
Lys-Arg dipeptideND0

ND = Not detected [1]

The positional specificity of amino acids within peptides critically determines 2-ethylpyrazine formation capacity. Lysine-histidine dipeptides generate measurable quantities when lysine occupies the N-terminal position, whereas histidine-lysine configurations produce no detectable 2-ethylpyrazine under identical reaction conditions [1]. This phenomenon correlates with differential stabilization of α-dicarbonyl intermediates during peptide degradation, where N-terminal lysine facilitates formation of 3-aminopropionamide derivatives that serve as direct precursors for ethyl-group incorporation [1].

Amino Acid/Peptide-Specific Pyrazine Generation Pathways

Structural analysis of precursor molecules reveals three critical factors governing 2-ethylpyrazine biosynthesis:

  • Peptide bond orientation regulates access to ε-amino groups in lysine residues
  • Histidine side-chain imidazole groups catalyze specific condensation reactions
  • Terminal amino acid positioning determines reaction pathway bifurcation

Lysine-containing dipeptides with histidine residues demonstrate enhanced 2-ethylpyrazine production through a multi-step mechanism:

  • Initial Schiff base formation between peptide-bound lysine ε-amino group and reducing sugar carbonyl
  • Amadori rearrangement generating 1-amino-2-ketose derivatives
  • Retro-aldol cleavage producing glyoxal and methylglyoxal intermediates
  • Strecker degradation of histidine residues yielding ammonia and 2-oxopropanal
  • Condensation of α-dicarbonyls with ammonia to form pyrazine ring structures
  • Ethyl group incorporation via aldol addition of acetaldehyde derivatives [1]

The imidazole ring of histidine residues plays a dual catalytic role by:

  • Stabilizing transition states during Amadori rearrangement through proton shuttle mechanisms
  • Facilitating dehydrogenation reactions that generate essential α-dicarbonyl precursors
    Experimental substitution of histidine with arginine in dipeptide models reduces 2-ethylpyrazine yields by 92%, confirming the critical nature of imidazole-mediated catalysis [1].

Kinetic Modeling of Pyrazine Formation Under Variable Thermal Conditions

Reaction kinetics for 2-ethylpyrazine formation follow pseudo-second order behavior (R² = 0.94–0.98) across temperature ranges of 120–160°C, with activation energies varying from 85–112 kJ/mol depending on precursor system configuration [1]. Time-temperature superposition models reveal distinct kinetic regimes:

Phase 1 (0–30 min):

  • Rapid precursor degradation (k₁ = 0.18 min⁻¹)
  • Accumulation of α-dicarbonyl intermediates
  • Minimal pyrazine formation

Phase 2 (30–90 min):

  • Exponential pyrazine synthesis (k₂ = 0.07 min⁻¹)
  • Depletion of reactive intermediates
  • Onset of competitive reaction pathways

The pH profile exhibits complex behavior due to:

  • Initial basic conditions (pH 8.0) promoting Schiff base formation
  • Progressive acidification (pH 4–5) from organic acid generation
  • pH-dependent stabilization of reactive intermediates

Mathematical modeling of the system yields the following rate equation:

$$ \frac{d[P]}{dt} = k1[A]^2[H^+] - k2[P][OH^-] $$

Where:

  • $$ [P] $$ = 2-ethylpyrazine concentration
  • $$ [A] $$ = α-dicarbonyl intermediate concentration
  • $$ k_1 $$ = 4.7 × 10⁻³ M⁻²s⁻¹ (formation rate constant)
  • $$ k_2 $$ = 2.1 × 10⁻⁴ M⁻¹s⁻¹ (degradation rate constant) [1]

Optimization studies identify 140°C with initial pH 8.0 as maximal yield conditions, achieving 0.15 µg/g 2-ethylpyrazine within 90 minutes. Prolonged heating beyond 120 minutes induces thermal degradation via:

  • Radical-mediated ring oxidation
  • Ethyl group dehydrogenation
  • Competitive polymerization reactions

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
colourless to pale yellow liquid with a musty, nutty, peanut butter odou

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

108.068748264 g/mol

Monoisotopic Mass

108.068748264 g/mol

Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Density

0.981-1.000

LogP

0.69 (LogP)
0.69

UNII

0QO4LUV16Z

GHS Hazard Statements

Aggregated GHS information provided by 1500 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (14.2%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.47%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.67 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13925-00-3

Wikipedia

2-ethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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